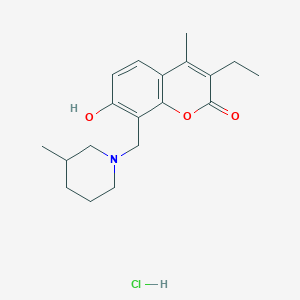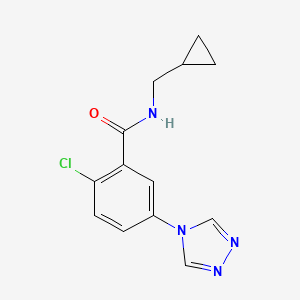![molecular formula C18H23N3O3 B12169489 N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12169489.png)
N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺是一种合成的有机化合物,属于螺环酰胺类。该化合物以其独特的螺环结构为特征,该结构包含一个具有苄基和乙酰胺部分的二氮杂螺癸烷核心。螺环结构的存在赋予该化合物独特的化学和生物学性质,使其在科学研究的各个领域都备受关注。
准备方法
合成路线和反应条件
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺的合成通常涉及以下步骤:
螺环核心的形成: 螺环核心可以通过在酸性或碱性条件下,将合适的二胺与环状酸酐或二酮反应来合成。例如,在酸催化剂存在下,1,3-二氨基丙烷与环己烷-1,3-二酮反应可以生成螺环中间体。
苄基的引入: 苄基可以通过亲核取代反应引入。螺环中间体可以在碱(例如氢化钠或碳酸钾)存在下与苄基氯反应,形成苄基化产物。
乙酰胺的形成: 最后一步涉及引入乙酰胺部分。这可以通过在碱存在下,使苄基化螺环中间体与乙酸酐或乙酰氯反应来实现,从而生成N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺优化,以最大程度地减少副产物和废物。
化学反应分析
反应类型
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)进行氧化,以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用还原剂(例如氢化铝锂或硼氢化钠)进行,以将羰基还原为醇。
取代: 可以使用试剂(例如卤代烷烃或卤代芳烃)进行亲核取代反应,以将苄基替换为其他取代基。
水解: 乙酰胺部分可以在酸性或碱性条件下水解,生成相应的羧酸和胺。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)
还原: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)
取代: 卤代烷烃,卤代芳烃,氢化钠 (NaH),碳酸钾 (K2CO3)
水解: 盐酸 (HCl),氢氧化钠 (NaOH)
主要生成的产物
氧化: 生成羧酸、酮或醛
还原: 生成醇或胺
取代: 生成取代的螺环酰胺
水解: 生成羧酸和胺
科学研究应用
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺在科学研究中有多种应用:
化学: 该化合物用作合成更复杂的螺环分子的构建模块,以及有机合成中的试剂。
生物学: 它被研究用于其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 该化合物被研究用于其潜在的治疗应用,例如镇痛和抗炎作用。
工业: 它被用于开发新材料,以及作为合成药物和农用化学品的先驱。
作用机制
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶、受体或其他蛋白质结合来发挥其作用,从而调节它们的活性。例如,它可能抑制参与炎症或疼痛途径的某些酶的活性,从而导致其镇痛和抗炎作用。
相似化合物的比较
类似化合物
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺类似物: 具有类似螺环结构,但在苄基或乙酰胺基团上具有不同取代基的化合物。
螺环酰胺: 具有不同核心结构或官能团的其他螺环酰胺。
独特性
N-苄基-2-(1-甲基-2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)乙酰胺以其独特的螺环结构以及同时存在苄基和乙酰胺基团而独树一帜。这种组合赋予它独特的化学和生物学性质,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C18H23N3O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-20-17(24)21(16(23)18(20)10-6-3-7-11-18)13-15(22)19-12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,19,22) |
InChI 键 |
WWXGOAWZTUVFEB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169418.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12169419.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12169425.png)

![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169442.png)


![5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12169460.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B12169462.png)
![4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12169465.png)
![4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12169471.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12169481.png)
